molecular formula C6H10N2O2 B1404345 Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate CAS No. 89600-89-5

Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate

Cat. No.: B1404345
CAS No.: 89600-89-5
M. Wt: 142.16 g/mol
InChI Key: UVWBRBQHQMCEGW-UHFFFAOYSA-N
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Description

Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate is a pyrazoline derivative characterized by a partially hydrogenated pyrazole ring (4,5-dihydro-1H-pyrazole) with an ethyl ester group at the 5-position. This scaffold is a versatile intermediate in medicinal and agrochemical synthesis due to its ability to undergo diverse functionalization. Its structure allows for substitution at positions 1, 3, and 4, enabling the creation of derivatives with tailored biological or physicochemical properties .

Key synthetic routes involve cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds or dipolar cycloaddition reactions. For example, describes the synthesis of ethyl 1,3,4-triphenyl-4,5-dihydro-1H-pyrazole-5-carboxylate via a nitrilimine-based cycloaddition, achieving a 98.9% yield . The compound’s stereochemistry (4R,5S configuration) was confirmed via X-ray crystallography in related derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions. This reaction leads to the formation of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can have different biological and chemical properties .

Scientific Research Applications

Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The specific pathways involved depend on the functional groups present on the pyrazole ring and the nature of the substituents .

Comparison with Similar Compounds

Pyrazoline derivatives exhibit structural diversity based on substituents and oxidation states. Below is a comparative analysis of Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate and its analogs:

Structural Variations and Physicochemical Properties

Compound Substituents Molecular Formula Melting Point (°C) Key Applications References
This compound None (parent structure) C₆H₁₀N₂O₂ N/A Intermediate for anticancer agents
Ethyl 1,3,4-triphenyl-4,5-dihydro-1H-pyrazole-5-carboxylate 1,3,4-Triphenyl C₂₉H₂₆N₂O₂ 137–138 Wnt/β-catenin inhibitor (anticancer)
Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate 3-Bromo, 1-(3-chloropyridinyl) C₁₁H₁₁BrClN₃O₂ N/A Insecticidal activity
Ethyl 5-hydroxy-1-(2-hydroxybenzoyl)-4,5-dihydro-1H-pyrazole-5-carboxylate 5-Hydroxy, 1-(2-hydroxybenzoyl) C₁₅H₁₆N₂O₅ 128–130 Analgesic agents
Ethyl 5-((tert-butoxycarbonyl)amino)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-5-carboxylate 5-Boc-amino, 3-CF₃ C₁₂H₁₈F₃N₃O₄ N/A Peptide synthesis

Key Observations :

  • Substituent Effects :
    • Aromatic Groups (e.g., triphenyl in ): Enhance π-π stacking interactions, critical for binding to hydrophobic pockets in biological targets like β-catenin.
    • Electron-Withdrawing Groups (e.g., Br, Cl in ): Increase electrophilicity, improving reactivity in nucleophilic substitution reactions.
    • Hydroxy/Carbonyl Groups (e.g., in ): Facilitate hydrogen bonding, influencing solubility and analgesic efficacy.
  • Stereochemical Impact :
    Derivatives with defined stereochemistry (e.g., 4R,5S in ) exhibit higher biological activity due to optimized target binding. Racemic mixtures often show reduced potency.

Physicochemical Data

Property This compound Ethyl 1,3,4-Triphenyl Derivative 3-Bromo-1-(3-chloropyridinyl) Derivative
Molecular Weight 142.16 g/mol 434.53 g/mol 332.58 g/mol
NMR (δ, ppm) Not reported 7.65 (m, 4H), 7.36 (m, 2H) 7.65–6.87 (aromatic protons)
Melting Point N/A 137–138°C 114–116°C
LogP Estimated 1.2 5.8 (calculated) 3.1 (experimental)

Biological Activity

Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Formula : C6H10N2O2
Molecular Weight : 142.16 g/mol
Structure : The compound features a five-membered ring structure with two nitrogen atoms and a carboxylate group, enhancing its reactivity and potential for further chemical modifications.

This compound interacts with various biological targets, influencing multiple biochemical pathways:

  • Enzyme Interaction : The compound can modulate the activity of enzymes such as hydrolases and transferases by forming hydrogen bonds with amino acid residues in enzyme active sites. This enhances its binding affinity and specificity.
  • Cellular Effects : It influences cell signaling pathways by modulating kinases and phosphatases, which are crucial for signal transduction. This modulation can alter the phosphorylation status of target proteins, leading to significant changes in cellular responses.
  • Gene Expression : this compound can interact with transcription factors, impacting their binding to DNA and consequently altering gene expression.

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : Research indicates that pyrazole derivatives, including this compound, show promising anticancer properties. They have been reported to inhibit the growth of various cancer cell types such as lung, brain, colorectal, renal, prostate, and pancreatic cancers. Notably, compounds containing the 1-aryl-1H-pyrazole scaffold have demonstrated antiproliferation activity both in vitro and in vivo .

Study on Anticancer Activity

A study evaluated the anticancer efficacy of pyrazole derivatives against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). Results indicated that these compounds significantly inhibited cell proliferation compared to control groups. The mechanism involved apoptosis induction mediated by the modulation of key signaling pathways .

Safety Profile

The safety profile of this compound indicates potential toxicity at high doses. It is labeled with GHS07 symbols for health hazards, emphasizing the need for careful handling.

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaUnique Features
3-Methyl-1H-pyrazoleC4H6N2Exhibits distinct biological activities; simpler structure.
4-Amino-1H-pyrazoleC3H4N4Contains an amino group; known for its reactivity.
1H-Pyrazole-3-carboxylic acidC4H4N2O2Contains a carboxylic acid group; used in organic syntheses.
Ethyl 3-amino-4-methylpyrazoleC7H10N4O2Features an amino group; potential for different interactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: this compound is typically synthesized via cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds. Key methods include:

  • Hydrazine-ester cyclization : Reaction of ethyl acrylate derivatives with substituted hydrazines under reflux in ethanol, often catalyzed by acetic acid. Yields (~60–75%) depend on steric hindrance and electronic effects of substituents .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 20 min at 120°C) while maintaining yields >70% .

Table 1: Common Reaction Conditions

MethodSolventCatalystTemperatureYield (%)
Conventional refluxEthanolAcOH80°C, 6h60–75
Microwave-assistedDMFNone120°C, 20m70–85

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

Structure solution : Employ direct methods via SHELXS or SHELXD .

Refinement : SHELXL iteratively refines atomic positions and displacement parameters. Hydrogen bonding networks are analyzed using Mercury software to visualize π-π stacking or C–H···O interactions .

Table 2: Crystallographic Parameters (Example)

ParameterValue
Space groupP 1
a, b, c (Å)7.21, 9.85, 12.30
α, β, γ (°)90, 95.2, 90
R-factor<0.05

Advanced Research Questions

Q. How can discrepancies in NMR data for diastereomers of this compound be resolved?

Methodological Answer: Diastereomers arising from restricted rotation of the pyrazole ring (e.g., 4,5-dihydro configuration) show split signals in 1H^1H NMR. Strategies include:

  • Variable-temperature NMR : Cooling to −40°C slows rotation, resolving overlapping peaks .
  • DFT calculations : Compare computed chemical shifts (Gaussian 16, B3LYP/6-31G**) with experimental data to assign stereochemistry .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer: Regioselectivity in reactions (e.g., bromination) is controlled by:

  • Electronic directing groups : The ester group at position 5 directs electrophiles to position 3.
  • Protection/deprotection : Temporarily protecting the ester (e.g., silylation) shifts selectivity to position 4 .

Table 3: Bromination Outcomes

PositionConditionsYield (%)
3Br₂, CHCl₃, 0°C85
4Br₂, AcOH, 50°C45

Q. How can computational modeling predict biological activity or enzyme interactions?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 for anti-inflammatory activity). Validate with MD simulations (NAMD, 100 ns) to assess stability .
  • QSAR models : Correlate substituent electronegativity with IC₅₀ values for antimicrobial activity .

Q. What experimental and analytical approaches address contradictions in reported biological activities?

Methodological Answer: Contradictions (e.g., varying IC₅₀ values for antifungal activity) arise from assay conditions. Mitigation strategies:

  • Standardized protocols : Follow CLSI guidelines for MIC assays.
  • Metabolite profiling : Use LC-MS to confirm compound stability under assay conditions (pH 7.4, 37°C) .

Properties

IUPAC Name

ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-2-10-6(9)5-3-4-7-8-5/h4-5,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWBRBQHQMCEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743279
Record name Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89600-89-5
Record name Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate
Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate
Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate
Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate
Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate
Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate

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